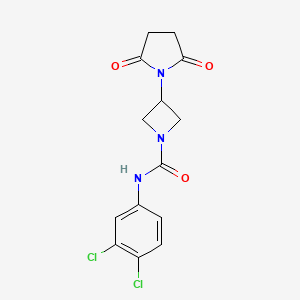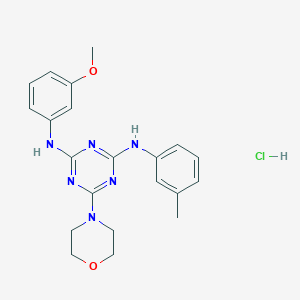![molecular formula C17H16N2O5S2 B2653358 Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-95-0](/img/structure/B2653358.png)
Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound. It is a derivative of tetrahydropyrimidine . Tetrahydropyrimidines are a class of compounds that have been studied for their potential therapeutic applications .
Synthesis Analysis
While the specific synthesis process for this compound is not available, tetrahydropyrimidines are often synthesized using the Biginelli reaction . This is a three-component, one-pot reaction involving an aldehyde, a β-keto ester, and urea .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Biginelli Compounds Reactions : Research into the reactions of Biginelli compounds, including derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, has explored methylation, acylation, and condensation reactions. These processes lead to the synthesis of pyrimidothiazines, thiazolopyrimidines, indenopyrimidines, and disubstituted-pyrimidine-5-carbonitriles, showcasing the compound's versatility in synthetic organic chemistry (Kappe & Roschger, 1989).
Microwave-Mediated Biginelli Reaction : A novel approach using microwave irradiation facilitated the solvent- and catalyst-free synthesis of tetrahydropyrimidines, demonstrating an efficient method for generating highly functionalized novel tetrahydropyrimidines under regioselective conditions (Harikrishnan et al., 2013).
Oxidation Studies : Investigations into the oxidation of tetrahydropyrimidine derivatives with selenium dioxide have provided insights into the structural modifications possible through oxidation, impacting the compound's utility in further synthetic applications (Khanina & Dubur, 1982).
Biological Activities and Structural Analysis
Antimicrobial and Antifungal Activities : Compounds synthesized from derivatives of tetrahydropyrimidine-5-carboxylic acid have been evaluated for their in vitro antifungal and antibacterial activities. These studies highlight the compound's potential as a scaffold for developing new antimicrobial agents (Tiwari et al., 2018).
Anti-inflammatory Activities : The synthesis of thiazolopyrimidine derivatives and their evaluation for anti-inflammatory activities reveal the compound's applicability in generating therapeutically relevant molecules (Tozkoparan et al., 1999).
Antioxidant Activities : Research on the synthesis of novel pyrimidine derivatives incorporating oxadiazole and thienopyrimidine moieties has demonstrated significant in vitro antioxidant activity, suggesting potential applications in developing antioxidants (Kotaiah et al., 2012).
Conformational and Structural Analysis : Structural and conformational analysis of tetrahydropyrimidine derivatives through X-ray crystallography and quantum chemical calculations provides valuable insights into the molecular architecture and potential interactions of these compounds, supporting their utility in targeted drug design (Memarian et al., 2013).
Propiedades
IUPAC Name |
methyl 2-oxo-4-phenyl-6-(thiophen-2-ylsulfonylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-24-16(20)14-12(10-26(22,23)13-8-5-9-25-13)18-17(21)19-15(14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARGPKQUOBZTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

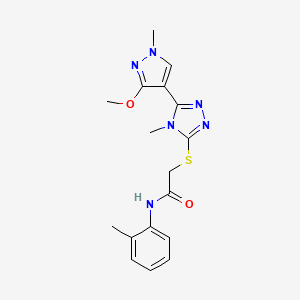
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2653280.png)
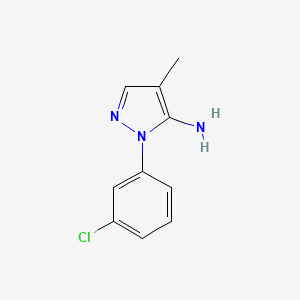
![Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2653282.png)
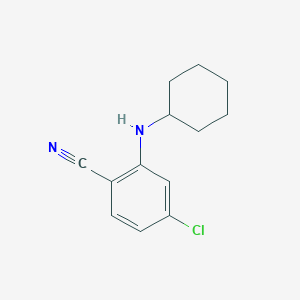
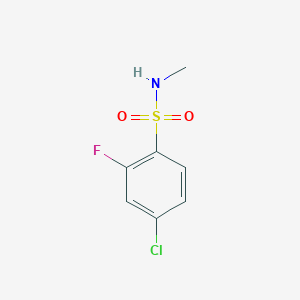
![1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2653288.png)

![3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2653291.png)
![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2653292.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2653295.png)

